tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate: is a synthetic organic compound that features a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Carbamate Formation: The final step involves the reaction of the fluorinated piperidine with tert-butyl isocyanate under suitable conditions to form the carbamate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group in place of the fluorine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of the fluorine atom and the carbamate group.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Medicine:
- Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry:
- Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors in the body, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the carbamate group can influence the compound’s stability and solubility.
Comparison with Similar Compounds
tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate: can be compared with other fluorinated piperidine derivatives and carbamates.
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: is a similar compound with a benzylamino group instead of a methylcarbamate.
Uniqueness:
- The presence of both a fluorine atom and a carbamate group in this compound makes it unique in terms of its chemical reactivity and potential applications.
- The specific stereochemistry (3R,4S) also contributes to its distinct properties and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKWWMMIKCCKU-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@H]1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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